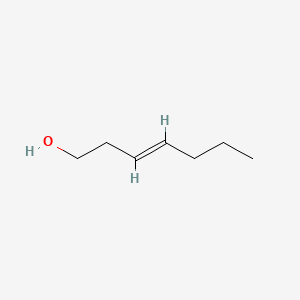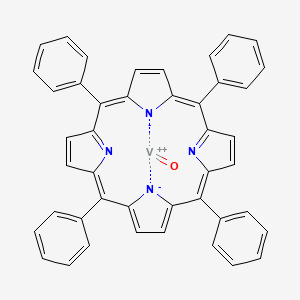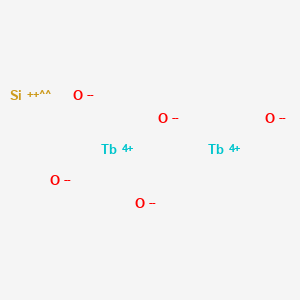
Phosphorous Acid Trioleyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The electrochemical synthesis of phosphorous acid and phosphoric acid esters, including compounds similar to Phosphorous Acid Trioleyl Ester, can be achieved from elemental phosphorus. This process involves electrolysis and has been explored for the preparation of various derivatives of phosphorous acid esters (Tomilov, Osadchenko, & Khudenko, 1996). Additionally, cyclic phosphorous acid esters have been synthesized through transesterification of phosphites with glycols, demonstrating the versatility in the synthesis methods for phosphorous acid esters (Oswald, 1959).
Molecular Structure Analysis
Phosphorous acid esters, by virtue of their phosphorous atom, possess unique molecular structures that enable them to participate in a range of chemical reactions. The molecular structure of these compounds typically includes a phosphorus atom bonded to oxygen atoms and organic groups, which significantly influences their reactivity and physical properties. Detailed molecular structure analyses often utilize techniques such as NMR and X-ray crystallography, though specific studies on Phosphorous Acid Trioleyl Ester's structure were not identified in the provided literature.
Chemical Reactions and Properties
Phosphorous acid esters undergo characteristic reactions involving their alkoxy groups, such as transesterification, alkylation, and dealkylation. These reactions highlight the reactivity of the phosphorus atom and its potential in synthesis applications (Troev & Borisov, 1987). Furthermore, novel approaches to phosphonic acids from hypophosphorous acid exemplify the versatility and reactivity of phosphorous acid derivatives in creating a variety of phosphorus-containing compounds (Bravo-Altamirano & Montchamp, 2007).
Applications De Recherche Scientifique
This compound has been evaluated for its physical and chemical properties, migration characteristics, and toxicological data. The assessment includes non-toxicological data such as the identity of the substance, physical and chemical properties, and specific migration .
The toxicological data includes genotoxicity and is evaluated using methodologies such as the bacterial reverse mutation test .
-
Food Contact Materials
- Application : Compounds similar to “Phosphorous Acid Trioleyl Ester”, like “Phosphorous Acid, Triphenyl Ester”, are used in food contact materials . They undergo safety assessments which include evaluating their physical and chemical properties, migration characteristics, and toxicological data .
- Methods : The assessment includes non-toxicological data such as the identity of the substance, physical and chemical properties, and specific migration . The toxicological data includes genotoxicity and is evaluated using methodologies such as the bacterial reverse mutation test .
- Results : The results of these assessments determine whether the compound is safe for use in food contact materials .
-
Biochemistry
- Application : Esters of phosphoric acid, which could include “Phosphorous Acid Trioleyl Ester”, are important in biochemistry . They are present in every plant and animal cell .
- Methods : These esters are biochemical intermediates in the transformation of food into usable energy .
- Results : The bonds between phosphate units in compounds like adenosine triphosphate (ATP) are called phosphoanhydride bonds .
-
Preparation of Other Phosphorus Compounds
- Application : Phosphorous acid, or phosphonic acid, is an intermediate in the preparation of other phosphorus compounds . Organic derivatives of phosphorous acid, compounds with the formula RPO3H2, are called phosphonic acids .
- Methods : The specific methods of application or experimental procedures would depend on the particular phosphorus compound being synthesized .
- Results : The results would be the successful synthesis of the desired phosphorus compound .
-
Additive in Polyolefins
- Application : The EFSA Panel on Food Contact Materials, Enzymes and Processing Aids assessed the safety of the substance ‘phosphorous acid, triphenyl ester, polymer with 1,4‐cyclohexanedimethanol and polypropylene glycol, C10–16 alkyl esters’, when used as an additive in all types of polyolefins .
- Methods : A comprehensive set of migration tests with food simulants was used. The specific migration was up to 0.014 and 0.023 mg/kg in 4% acetic acid and 10% ethanol, respectively .
- Results : The Panel concluded that the substance does not raise a safety concern for the consumer if its low molecular weight fraction is not higher than 13% w/w, if it is used at up to 0.15% w/w in polyolefin materials and articles intended for contact with all food types .
Safety And Hazards
In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician .
Orientations Futures
Phosphorous Acid Trioleyl Ester, like other phosphate esters and anhydrides, are essential in biology . Phosphorylation chemistry is an essential methodology with significant impact on the biological sciences . This perspective gives an overview of some very recent achievements in synthetic phosphorylation chemistry and aims at identifying challenges that lie ahead .
Propriétés
IUPAC Name |
tris(octadec-9-enyl) phosphite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H105O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58(56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-54H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULKPMBZSVVAJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOP(OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H105O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00710036 |
Source


|
| Record name | Trioctadec-9-en-1-yl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00710036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
833.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphorous Acid Trioleyl Ester | |
CAS RN |
13023-13-7 |
Source


|
| Record name | Trioctadec-9-en-1-yl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00710036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)